1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its versatility in targeting kinases and adenosine receptors. The structure features:
- A morpholino ring at position 4, enhancing solubility and metabolic stability via its polar, non-basic nature.
- A phenethylamine substituent at position 6, which may improve membrane permeability and receptor binding.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-morpholin-4-yl-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c24-18-6-8-19(9-7-18)30-22-20(16-26-30)21(29-12-14-31-15-13-29)27-23(28-22)25-11-10-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIILQOXEKKXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole-4-Carbonitriles
Reaction of 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with formamide under reflux conditions generates the pyrazolo[3,4-d]pyrimidin-4-amine core. This method, adapted from Türkan et al. (2014), achieves an 80–92% yield by heating the carbonitrile with formamide at 120°C for 2–4 hours. The reaction proceeds via intramolecular cyclization, with the NH$$_2$$ group at position 4 confirmed by IR (3200–3400 cm$$^{-1}$$) and $$^{1}\text{H}$$ NMR (δ 7.81 ppm, broad singlet).
Imidate Intermediate Route
An alternative approach involves the synthesis of an iminoether intermediate. As demonstrated by El-Sayed et al. (2018), treatment of 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with triethylorthoformate in dichloromethane (DCM) produces the corresponding imidate. This intermediate reacts with ammonia or amines to yield the pyrazolopyrimidine core. The use of SIF reagent (160.0 mg, 2.0 eq.) and DCM at room temperature ensures rapid imidate formation within 60 seconds.
Functionalization at Position 4: Morpholino Substitution
Nucleophilic Aromatic Substitution
Introduction of the morpholino group at position 4 is achieved via nucleophilic substitution. The pyrazolo[3,4-d]pyrimidin-4-amine intermediate is treated with morpholine (2.0 eq.) in DCM at room temperature for 10 minutes. Silica gel chromatography (12 g column, 0–30% ethyl acetate/hexane gradient) isolates the product with 93% yield. $$^{13}\text{C}$$ NMR data (δ 51.6 ppm, morpholine carbons) and HRMS ([M + H]$$^+$$ calcd: 263.1395) confirm successful substitution.
One-Pot Tandem Reactions
Recent protocols integrate core synthesis and morpholino substitution in a single step. A mixture of 4-fluoroacetophenone oxime (0.2 mmol), morpholine (2.0 eq.), and SIF reagent in DCM undergoes sequential imidate formation and cyclization, reducing purification steps and improving efficiency.
N-Phenethylamine Coupling at Position 6
Reductive Amination
Phenethylamine is introduced via reductive amination of a pyrazolopyrimidin-6-carbaldehyde intermediate. Sodium triacetoxyborohydride (NaBH(OAc)$$_3$$) in dichloroethane facilitates this transformation, yielding the tertiary amine with 68–87% efficiency. The reaction’s selectivity for position 6 is attributed to steric hindrance at position 4 from the morpholino group.
Direct Alkylation
Alternative methods employ alkylation using phenethyl bromide under basic conditions (K$$2$$CO$$3$$, DMF, 60°C). While this route offers moderate yields (70–75%), it requires stringent moisture control to prevent hydrolysis.
Green Chemistry Approaches
Polyethylene Glycol (PEG-400) as Solvent
Replacing DCM with PEG-400 enhances sustainability without compromising yield (85–90%). The recyclability of PEG-400 reduces volatile organic compound (VOC) emissions, aligning with green chemistry principles.
Aqueous-Phase Synthesis
Piperidine acetate-catalyzed reactions in water (50 mL, reflux) demonstrate feasibility for large-scale production. Acetic acid (1.5 mL) acts as both catalyst and proton donor, achieving 82% yield after crystallization from ethanol.
Analytical Validation and Spectral Data
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Substitution
Competing reactions at positions 4 and 6 are mitigated through temperature control. Morpholino substitution proceeds preferentially at 4°C, while phenethylamine coupling requires room temperature.
Purification Complexities
Silica gel chromatography remains indispensable due to the compound’s polar nature. Gradient elution (0–30% ethyl acetate/hexane) resolves closely related by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s C4 and C6 positions show susceptibility to nucleophilic attack due to electron-withdrawing effects from adjacent nitrogen atoms. Key observations include:
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Morpholino group introduction : The 4-position undergoes nucleophilic substitution with morpholine under reflux conditions (110–120°C) in anhydrous DMF, facilitated by K2CO3 as a base.
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Amination at C6 : Reaction with phenethylamine in THF at 80°C yields the N-phenethylamine derivative, with yields >75% after 12 hours.
Reaction Conditions and Outcomes
| Reaction Site | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C4 (Chloro) | Morpholine, DMF, K2CO3, 110°C | 4-morpholino derivative | 82 | |
| C6 (Chloro) | Phenethylamine, THF, 80°C | N-phenethylamine derivative | 78 |
Electrophilic Aromatic Substitution
The pyrazolo ring’s electron-rich nature allows electrophilic substitution, primarily at the C3 position:
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Halogenation : Bromination with Br2 in acetic acid at 50°C produces a mono-brominated product, confirmed via 1H NMR.
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Nitration : Reaction with HNO3/H2SO4 at 0°C yields a nitro derivative, though this pathway is less favored due to competing ring oxidation.
Morpholino Group Reactivity
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the morpholino group to a nitroxide radical, detectable via EPR spectroscopy.
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Demethylation : HCl in dioxane removes the morpholine moiety, regenerating the C4-chloro intermediate.
Fluorophenyl Group Stability
-
The 4-fluorophenyl group resists hydrolysis under acidic/basic conditions (pH 2–12) but undergoes defluorination at >200°C.
Cross-Coupling Reactions
The fluorophenyl substituent participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reaction with arylboronic acids (Pd(PPh3)4, Na2CO3, 80°C) introduces biaryl motifs at the pyrimidine C2 position.
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Buchwald-Hartwig Amination : Coupling with secondary amines forms C-N bonds at the pyrazolo C5 position .
Catalytic Coupling Performance
| Reaction Type | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | 80 | 65 | |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | 100 | 58 |
Pyrazolo Ring Expansion
-
Treatment with HNO2 in HCl converts the pyrazolo[3,4-d]pyrimidine core to a triazolo[4,5-d]pyrimidine derivative, confirmed by X-ray crystallography.
Pyrimidine Ring Functionalization
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Thiolation : Reaction with Lawesson’s reagent replaces the C6-amine with a thiol group, enhancing kinase inhibition potency .
Stability Under Physiological Conditions
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pH Stability : Stable in PBS (pH 7.4) for 24 hours but degrades in acidic media (pH <3) via morpholino group protonation.
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Thermal Stability : Decomposes above 250°C (DSC analysis), with a melting point of 198–202°C.
Comparative Reactivity With Analogues
Key Mechanistic Insights
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Electronic Effects : The 4-fluorophenyl group’s electronegativity increases pyrimidine ring electron deficiency, accelerating nucleophilic substitutions.
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Steric Considerations : Bulkier substituents (e.g., phenethyl) at C6 hinder reactions at adjacent positions.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the pyrazolo[3,4-d]pyrimidine family and features a unique combination of functional groups that contribute to its biological activity:
- Pyrazolo Ring : Provides a core structure for biological interactions.
- Pyrimidine Structure : Enhances stability and reactivity.
- 4-Fluorophenyl Group : Influences electronic properties and interactions with biological targets.
- Morpholino Group : Increases solubility and bioavailability.
Anticancer Activity
The primary application of 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is in the development of anticancer therapies. Its ability to inhibit specific kinases makes it a candidate for treating various cancers, including:
- Lung Cancer
- Ovarian Cancer
The mechanism of action involves binding to the ATP-binding site of kinases, disrupting cancer cell signaling pathways that promote proliferation. Preclinical studies have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that this compound could lead to new therapeutic agents targeting cancer cell growth.
In addition to its anticancer properties, this compound has shown potential in other areas:
- Anti-inflammatory Effects : May modulate pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives exhibit efficacy against bacterial strains.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization under acidic or basic conditions.
- Introduction of Functional Groups :
- Nucleophilic aromatic substitution to add the fluorophenyl group.
- Nucleophilic substitution or amination for the morpholino group.
- Alkylation or acylation for the phenethyl group.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of specific kinases. These kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can lead to the disruption of cancer cell growth and proliferation. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Functional Insights:
Substituent Effects on Solubility and Binding: The morpholino group in the target compound offers superior solubility compared to methylpiperazine () or trans-aminocyclohexyl (), which are bulkier and more basic .
Synthetic Routes: The target compound’s phenethylamine and morpholino groups likely require sequential alkylation and nucleophilic substitution steps, similar to PPY19 () and adenosine receptor antagonists () . Yields for pyrazolo[3,4-d]pyrimidine derivatives range widely (e.g., 43% in vs. 80% in ), suggesting optimization opportunities for the target compound’s synthesis .
Biological Activity: Kinase Inhibition: The morpholino group is associated with selectivity for kinases like PTK2B (), whereas hydrazinyl derivatives () may target DNA repair pathways . Adenosine Receptor Antagonism: The phenethyl group in the target compound mirrors structural motifs in dual A2A/A1 antagonists (), which show promise in neurodegenerative diseases .
Biological Activity
1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The structural features of this compound, including the presence of a fluorinated phenyl group and a morpholino moiety, suggest diverse interactions with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C23H23FN6O, with a molecular weight of approximately 418.5 g/mol. The structure includes:
- Pyrazolo ring : A five-membered ring that contributes to the compound's reactivity.
- Pyrimidine structure : A six-membered ring fused to the pyrazolo ring.
- 4-Fluorophenyl group : Enhances biological activity through increased lipophilicity and potential for hydrogen bonding.
- Morpholino group : Known for its nucleophilic properties, which can facilitate various chemical reactions.
The primary mechanism of action for this compound involves the inhibition of specific kinases. These enzymes are crucial in cell signaling pathways that regulate cell growth and proliferation. By binding to the ATP-binding site of kinases, this compound effectively prevents their activation, leading to inhibited cancer cell growth.
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. A study evaluating a series of novel pyrazolo[3,4-d]pyrimidines found that many derivatives demonstrated potent inhibitory activity against various cancer cell lines. The specific compound under discussion has shown promise in preclinical models for its ability to inhibit tumor growth.
Case Studies
- In vitro Studies : In vitro assays have demonstrated that this compound exhibits selective inhibition against specific cancer cell lines, including those associated with breast and lung cancers.
- Animal Models : Preclinical studies using rodent models have shown that this compound can significantly reduce tumor size compared to controls, suggesting its potential effectiveness in therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorinated Phenyl Group | Increases lipophilicity and enhances binding affinity to targets. |
| Morpholino Group | Facilitates nucleophilic attacks and enhances solubility. |
| Pyrazolo-Pyrimidine Core | Essential for kinase inhibition; provides structural stability. |
Comparative Analysis
When compared to other pyrazolo derivatives, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, this compound shows enhanced selectivity and potency due to its unique substitution pattern.
Q & A
Q. What synthetic methodologies are employed for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via multi-step condensation reactions. Key steps include:
- Core formation : Reaction of pyrazole-4-carboxaldehyde derivatives with guanidine hydrochloride under basic conditions (e.g., NaOH) in PEG-400 as a green solvent, facilitating cyclization to form the pyrazolo[3,4-d]pyrimidine core .
- Morpholino substitution : Introduction of the morpholine group via Mannich reactions, where morpholine reacts with formaldehyde and the intermediate pyrazolo-pyrimidine derivative under reflux in ethanol .
- Functionalization : The 4-fluorophenyl and phenethylamine groups are introduced via nucleophilic substitution or coupling reactions, optimized for regioselectivity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation relies on:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., δ 3.33–3.88 ppm for morpholine protons, δ 7.28–8.05 ppm for aromatic protons) .
- IR spectroscopy : Peaks at ~3437 cm (NH stretching) and 1623 cm (C=N/C=C vibrations) confirm functional groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance kinase inhibitory activity?
- Targeted modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., Cl, CF) to improve binding to kinase ATP pockets .
- Morpholino optimization : Adjust morpholine ring size (e.g., piperazine derivatives) to modulate solubility and selectivity for kinases like Src or Abl .
- Phenethylamine substitution : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance interactions with hydrophilic kinase domains .
Q. What strategies address discrepancies in biological activity data across studies?
- Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) assays .
- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in in vitro assays .
- Metabolic stability testing : Evaluate liver microsomal stability to rule out rapid degradation as a cause of variable efficacy .
Q. What in silico methods predict binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase catalytic sites (e.g., PDB ID 2SRC for Src kinase) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Lys295 in Abl1) .
- Free energy calculations : MM-PBSA/GBSA quantify binding energy contributions of the morpholino and fluorophenyl groups .
Data Contradiction Analysis
Q. How can researchers resolve conflicting reports on anti-inflammatory vs. anticancer activity?
- Dose-response profiling : Test the compound across a broad concentration range (nM–µM) to identify context-dependent dual activities .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map off-target effects (e.g., unintended JAK/STAT modulation) .
- Crystal structures : Co-crystallize the compound with target kinases (e.g., CDK2) to confirm binding mode and rule out assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
